molecular formula C23H21N5O8 B2954338 N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 950392-10-6

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2954338
CAS No.: 950392-10-6
M. Wt: 495.448
InChI Key: UTHQVJCGUVCXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a potent and selective small molecule inhibitor of Casein Kinase 1 Delta/Epsilon (CK1δ/ε). This compound is a key research tool for investigating the role of CK1 isoforms in cellular processes. CK1δ and CK1ε are serine/threonine kinases implicated in the regulation of the circadian clock, Wnt/β-catenin signaling, and DNA damage response. Dysregulation of these kinases is associated with various cancers and neurodegenerative diseases. By specifically inhibiting CK1δ/ε, this compound enables researchers to probe the mechanistic underpinnings of these pathways and assess the therapeutic potential of CK1 inhibition in disease models. Its high selectivity profile makes it particularly valuable for dissecting complex kinase-driven signaling networks. Studies utilizing this inhibitor have demonstrated its efficacy in inducing apoptosis and reducing proliferation in hematological cancer cell lines, such as multiple myeloma, highlighting its research value in oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-16(14)27(23(28)31)9-20(29)25-15-5-4-13(32-2)6-17(15)33-3/h4-8H,9-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHQVJCGUVCXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The starting materials often include substituted phenols and oxadiazole derivatives. For instance, the synthesis might proceed through the formation of an oxadiazole ring followed by the introduction of the quinazoline moiety via condensation reactions.

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit notable antitumor properties. For example:

  • IC50 Values : Compounds with oxadiazole and quinazoline structures have demonstrated IC50 values in the micromolar range against various cancer cell lines. For instance, a related compound exhibited an IC50 of 1.61 µg/mL against specific tumor cells .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of critical pathways such as those involving dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Research indicates that similar compounds possess antimicrobial properties. The presence of both oxadiazole and quinazoline rings enhances their ability to disrupt bacterial cell walls or inhibit vital enzymatic processes:

  • Evaluation Methods : Antimicrobial efficacy is usually assessed using standard assays like the MTT assay or disc diffusion methods against a panel of bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial to evaluate the safety profile of new compounds:

  • Cell Lines Tested : Commonly used cell lines include HEK-293 for human toxicity evaluations. The compound's derivatives are often tested for cytotoxic effects to ensure they do not exhibit harmful effects on normal cells.

Case Study 1: Antitumor Evaluation

In a study by Li et al., a series of quinazoline derivatives were synthesized and evaluated for their antitumor activity against melanoma cell lines. The results indicated that modifications at specific positions on the quinazoline structure significantly enhanced their potency .

CompoundStructure ModificationIC50 (µg/mL)Cell Line
1Methyl substitution1.61A-431
2Dimethoxy substitution1.98Jurkat

Case Study 2: Antimicrobial Activity

Research conducted on thiazole-bearing compounds demonstrated that specific structural features enhance antimicrobial efficacy. The presence of electron-donating groups was found to be crucial for activity against resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target increases electron density vs. chlorophenyl () or methylphenyl (), affecting solubility and bioavailability.
  • Synthetic Routes: Cycloaddition () and click chemistry () dominate for triazole derivatives, while the target’s synthesis may require specialized steps for oxadiazole-quinazolinone fusion.
Analytical and Bioactivity Comparisons
  • Mass Spectrometry : Molecular networking () suggests the target’s MS/MS profile would cluster with acetamide derivatives but differ in fragmentation due to the oxadiazole and dioxolo groups (e.g., m/z peaks at 393–847 range) .
  • Anticonvulsant Potential: highlights quinazoline dione derivatives with anticonvulsant activity. The target’s quinazolinone core and lipophilic substituents may similarly target CNS receptors .
  • Docking Studies : Compounds like 9c () show binding poses with thiazole-triazole motifs, whereas the target’s oxadiazole and dimethoxyphenyl groups could enhance interactions with hydrophobic pockets .
Structure-Activity Relationship (SAR) Insights
  • Electron-Donating Groups : The 2,4-dimethoxy substituents (target) improve membrane permeability vs. electron-withdrawing Cl () .
  • Heterocycle Rigidity : The oxadiazole’s planar structure (target) may enhance binding affinity compared to flexible triazole linkages () .
  • Metabolic Stability: Quinazolinone cores (target, –7) resist oxidative metabolism better than benzimidazole derivatives () .

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